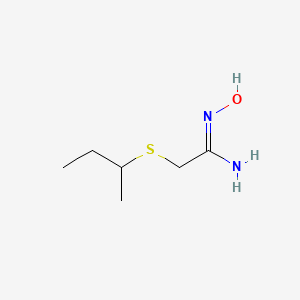

2-(Butan-2-ylsulfanyl)-N'-hydroxyethanimidamide

Description

2-(Butan-2-ylsulfanyl)-N'-hydroxyethanimidamide is a hydroxamic acid derivative characterized by a butan-2-ylsulfanyl (alkylthio) substituent attached to an ethanimidamide backbone with an N'-hydroxy group. These compounds are often synthesized for applications such as enzyme inhibition (e.g., nitric oxide synthase, NOS) or receptor agonism (e.g., GPR88) .

Properties

Molecular Formula |

C6H14N2OS |

|---|---|

Molecular Weight |

162.26 g/mol |

IUPAC Name |

2-butan-2-ylsulfanyl-N'-hydroxyethanimidamide |

InChI |

InChI=1S/C6H14N2OS/c1-3-5(2)10-4-6(7)8-9/h5,9H,3-4H2,1-2H3,(H2,7,8) |

InChI Key |

WRXPJOCJMPCZAW-UHFFFAOYSA-N |

Isomeric SMILES |

CCC(C)SC/C(=N/O)/N |

Canonical SMILES |

CCC(C)SCC(=NO)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Butan-2-ylsulfanyl)-N’-hydroxyethanimidamide typically involves the reaction of butan-2-thiol with ethanimidamide under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to a temperature of around 60-80°C to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of 2-(Butan-2-ylsulfanyl)-N’-hydroxyethanimidamide can be scaled up by using larger reaction vessels and continuous flow reactors. The use of catalysts such as palladium on carbon can enhance the reaction rate and yield. The product is then purified using techniques such as distillation or recrystallization to obtain a high-purity compound.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The butan-2-ylsulfanyl group acts as a nucleophile, participating in substitution reactions under basic conditions. For example:

-

Reaction with 2-chloro-N-arylacetamide derivatives in acetone or 2-butanone yields coupled products (e.g., compounds 6a-f and 7a-f) via S-alkylation .

-

Potassium carbonate (K₂CO₃) is often used as a base to deprotonate the thiol group, enhancing nucleophilicity .

Key Conditions:

| Parameter | Value/Description |

|---|---|

| Solvent | Acetone or 2-butanone |

| Temperature | Reflux (~60–80°C) |

| Catalyst/Base | K₂CO₃ |

| Reaction Time | 4 hours |

| Yield Range | 68–83% |

Coupling Reactions

The hydroxyethanimidamide moiety facilitates coupling with carbonyl-containing compounds. For instance:

-

Reacting with ketones (e.g., propan-2-one) under reflux forms thiourea derivatives (e.g., compound 8a) .

-

These reactions proceed via condensation, forming C=N bonds confirmed by IR peaks at 1543–1555 cm⁻¹ (C=N stretch) .

Spectral Evidence:

| Compound | IR Peaks (cm⁻¹) | NMR Data (δ, ppm) |

|---|---|---|

| 8a | 3431 (NH), 1393 (C=S) | 1.26, 2.17 (CH₃ groups) |

Catalytic and Kinetic Considerations

-

pH Sensitivity: Reactions often require pH adjustment to stabilize intermediates.

-

Catalysts: Transition metals (unspecified in sources) may accelerate reaction rates, though details remain proprietary.

-

Kinetic Studies: Limited data suggest pseudo-first-order kinetics for substitution reactions, with activation energy influenced by solvent polarity.

Analytical Methods for Reaction Monitoring

-

HPLC: Used to track reaction progress and purity (>95% for optimized protocols).

-

NMR Spectroscopy: Confirms structural integrity (e.g., CH₂ groups at δ 3.96–4.00 ppm in compound 6a) .

This compound’s versatility in forming sulfur- and nitrogen-based linkages underscores its utility in synthesizing bioactive molecules. Further mechanistic studies are needed to fully elucidate its catalytic pathways .

Scientific Research Applications

2-(Butan-2-ylsulfanyl)-N’-hydroxyethanimidamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or activator.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Butan-2-ylsulfanyl)-N’-hydroxyethanimidamide involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The hydroxyethanimidamide group can interact with various enzymes, inhibiting or activating their activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The key structural distinction among N'-hydroxyethanimidamide derivatives lies in the substituent at the 2-position of the ethanimidamide backbone. Below is a comparative analysis:

Key Observations:

- Substituent Effects on Bioactivity: Alkylthio groups (e.g., butan-2-ylsulfanyl) may enhance lipophilicity, improving membrane permeability compared to aryl or heterocyclic substituents . Heterocyclic groups (e.g., thiazolyl) introduce rigidity and hydrogen-bonding capacity, which can improve target selectivity .

Synthetic Flexibility :

Pharmacological and Biochemical Profiles

Enzyme Inhibition (NOS Targets):

- 2-(2-Chloro-6-fluorophenyl)-N'-hydroxyethanimidamide (CAS 333748-81-5) demonstrates selective inhibition of neuronal NOS (nNOS) in recombinant enzyme assays, with IC₅₀ values in the nanomolar range .

Receptor Agonism (GPR88):

- 1,2,4-Oxadiazole derivatives synthesized from N'-hydroxyethanimidamide show potent GPR88 agonism, with EC₅₀ values <100 nM. The substituent’s steric bulk (e.g., butan-2-ylsulfanyl vs. aryl) may influence receptor binding kinetics .

Biological Activity

2-(Butan-2-ylsulfanyl)-N'-hydroxyethanimidamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a butan-2-ylsulfanyl group attached to a hydroxyethanimidamide moiety. The presence of sulfur and nitrogen heteroatoms enhances its reactivity and interaction with biological systems, making it a candidate for various therapeutic applications.

The biological activity of 2-(butan-2-ylsulfanyl)-N'-hydroxyethanimidamide is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Research indicates that it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and other biological effects .

Biological Activities

The compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that compounds similar to 2-(butan-2-ylsulfanyl)-N'-hydroxyethanimidamide possess significant antimicrobial properties against various bacterial strains .

- Cytotoxic Effects : The compound shows promise as an anticancer agent, with studies indicating potential cytotoxic effects on cancer cell lines. The mechanism may involve interference with cellular processes essential for tumor growth .

- Anti-inflammatory Properties : By modulating inflammatory pathways, this compound may serve as an anti-inflammatory agent, which is crucial in treating conditions characterized by chronic inflammation .

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various derivatives, 2-(butan-2-ylsulfanyl)-N'-hydroxyethanimidamide demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) was recorded at 3.9 μg/mL, indicating its potential as a treatment option for resistant bacterial infections .

Case Study: Cytotoxic Activity

A separate investigation into the cytotoxic properties revealed that the compound exhibited potent activity against several cancer cell lines. Specifically, it was found to induce apoptosis in B16 melanoma cells at submicromolar concentrations, suggesting its potential as an anticancer therapeutic agent .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis indicates that modifications to the butan-2-ylsulfanyl group can significantly influence the biological activity of the compound. For instance, substituents that enhance electron density on the nitrogen atom have been associated with increased cytotoxicity and antimicrobial efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.